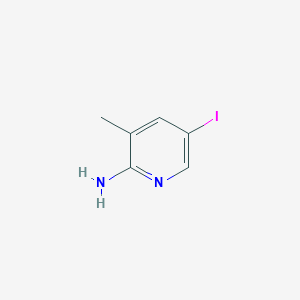

5-Iodo-3-methylpyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKBDPHSGITFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359329 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166266-19-9 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Approaches to Pyridine (B92270) Ring Functionalization

The introduction of substituents onto a pyridine ring can be a nuanced process, often dictated by the electronic nature of the ring and the directing effects of existing groups. Various strategies have been developed to achieve regioselective functionalization.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For pyridine systems, where nucleophilic attack can compete with deprotonation, the choice of base is critical, with lithium amides like LDA and LiTMP often being employed. uwindsor.ca The heteroatom of the DMG acts as a Lewis base, interacting with the lithium cation and directing the deprotonation to the nearby C-H bond. wikipedia.org

In the context of pyridine N-oxides, DoM offers a route to 2-substituted derivatives. rsc.orgthieme-connect.com The N-oxide group itself can act as a DMG, directing metalation to the C-2 position. thieme-connect.com The use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) has been shown to be an effective alternative to alkyllithiums for the ortho-metalation of pyridine N-oxides, which can then be trapped with various electrophiles. thieme-connect.com While simple pyridine N-oxides may give modest yields, the presence of another directing group can significantly enhance the efficiency of 2-substitution. thieme-connect.com

| Directing Group (DMG) | Position of Lithiation | Comments |

| -CONEt2 | Ortho to the group | One of the most effective DMGs. |

| -OMe | Ortho to the group | A common and effective DMG. wikipedia.org |

| -N(CH3)2 | Ortho to the group | A tertiary amine can act as a DMG. wikipedia.org |

| Amide | Ortho to the group | Can be challenging to hydrolyze post-reaction. uwindsor.ca |

| N-oxide | C-2 position | Modifies the reactivity of the pyridine ring. rsc.orgthieme-connect.com |

Cross-Coupling Reactions for Pyridine Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is widely used for the synthesis of biaryls and substituted heterocycles. mdpi.com This reaction is valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com

In the synthesis of pyridine derivatives, Suzuki coupling can be employed to introduce aryl or other groups onto the pyridine ring. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst to produce novel pyridine derivatives. mdpi.comnih.govresearchgate.net The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com Microwave-assisted Suzuki couplings have also been shown to be highly efficient, significantly reducing reaction times. The reactivity in Suzuki couplings can be influenced by the nature of the substituents on the pyridine ring and the choice of catalyst and base. researchgate.net

| Substrate | Coupling Partner | Catalyst/Base | Product Type |

| 6-Bromoimidazo[1,2-a]pyridine | p-Thiomethylphenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ / K₂CO₃ | 6-Substituted imidazo[1,2-a]pyridine (B132010) |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines |

| 2-Substituted-3-iodoimidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃, Ba(OH)₂, or NaOH | 2,3-Disubstituted imidazo[1,2-a]pyridines |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a general and practical method for synthesizing a wide variety of arylamines from aryl halides. acs.orgnbu.ac.in The selective amination of polyhalopyridines can be achieved with high regioselectivity using specific palladium-ligand systems. For example, a palladium-Xantphos complex has been used for the selective amination of 5-bromo-2-chloropyridine. acs.org

The development of this methodology provides a powerful tool for introducing amino groups onto pyridine rings, which is a crucial step in the synthesis of many biologically active compounds. nbu.ac.in The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. acs.orgresearchgate.net Recent advancements have focused on developing milder and more efficient procedures, such as using KF-alumina as a solid support, which can obviate the need for strong bases like sodium tert-butoxide. nbu.ac.in The use of specific precatalysts has also enabled the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov

Synthesis of 5-Iodo-3-methylpyridin-2-amine from Precursors

A more direct approach to synthesizing this compound involves the functionalization of a pre-existing substituted pyridine ring.

Iodination of 3-Methylpyridin-2-amine

The direct iodination of 3-methylpyridin-2-amine is a common and straightforward method for the synthesis of this compound. This electrophilic aromatic substitution reaction introduces an iodine atom at the 5-position of the pyridine ring.

A frequently used iodinating agent is N-iodosuccinimide (NIS). iodobenzene.ltd The reaction is typically carried out in an organic solvent, such as dichloromethane (B109758), often at low temperatures. iodobenzene.ltd To prevent the amino group from interfering with the reaction, it can be protected, for example, by acetylation with acetic anhydride (B1165640). iodobenzene.ltd After the iodination is complete, the protecting group is removed by hydrolysis to yield the final product. iodobenzene.ltd Another approach involves using iodine in the presence of an oxidizing agent.

| Starting Material | Reagent | Conditions | Product |

| 3-Methylpyridin-2-amine | N-Iodosuccinimide (NIS) | Dichloromethane, low temperature | This compound |

| 3-Methylpyridin-2-amine (acetylated) | N-Iodosuccinimide (NIS), then hydrolysis | Organic solvent, then hydrolysis | This compound |

Protecting Group Strategies for the Amino Moiety

To prevent the amino group from interfering with the subsequent iodination step, it must be temporarily protected. The choice of protecting group is crucial and must be stable to the iodination conditions while being easily removable afterward. google.com

Common strategies include the acylation of the amino group. For instance, reacting the aminopyridine with acetic anhydride under mild conditions yields the corresponding acetamide. iodobenzene.ltdacs.org This acetyl group effectively shields the amino functionality. Another approach involves the formation of an imine by reacting the aminopyridine with an aldehyde, such as benzaldehyde. acs.org More sophisticated protecting groups used in organic synthesis, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), are also applicable, offering a range of deprotection conditions. google.com In specific contexts, such as the synthesis of certain inhibitors, the 2,5-dimethylpyrrole group has been successfully employed as a protecting group for aminopyridines. nih.gov

| Protecting Group | Reagent | Key Features |

| Acetyl | Acetic Anhydride | Forms a stable acetamide; removable by hydrolysis. iodobenzene.ltdacs.org |

| Imine (Schiff Base) | Benzaldehyde | Forms an imine; removable by acid hydrolysis. acs.org |

| Boc, Cbz, Fmoc | Various | Widely used in organic synthesis; offers orthogonal deprotection strategies. google.com |

| 2,5-Dimethylpyrrole | 2,5-Hexanedione | Used in specific multi-step syntheses. nih.gov |

Regioselective Iodination Techniques

With the amino group protected, the next step is the introduction of an iodine atom at the C-5 position of the pyridine ring. The directing effects of the existing methyl and protected amino groups favor substitution at this position.

A common and effective iodinating agent is N-iodosuccinimide (NIS). iodobenzene.ltd This reagent, often used in an organic solvent like dichloromethane at low temperatures, allows for the specific iodination of the pyridine ring. iodobenzene.ltd Following the successful introduction of the iodine atom, the protecting group is removed to yield the final product, this compound. iodobenzene.ltd

Alternative methods for the iodination of heterocyclic compounds have also been developed. These include radical-based direct C-H iodination protocols which can selectively functionalize pyridine rings at the C-3 and C-5 positions. researchgate.net For related heterocyclic systems like imidazo[1,2-α]pyridines, regioselective C-3 iodination has been achieved using molecular iodine in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP). nih.govacs.org

| Iodination Reagent | Conditions | Selectivity |

| N-Iodosuccinimide (NIS) | Dichloromethane, low temperature | Regioselective iodination at the C-5 position. iodobenzene.ltd |

| Molecular Iodine (I₂) / TBHP | Green alcohol solvent, ultrasound | Used for related heterocycles, shows high regioselectivity. nih.govacs.org |

| Various (Radical-based) | Varies | Can provide direct C-H iodination at C-3 and C-5 of pyridines. researchgate.net |

Synthesis from Pyridine Derivatives via Halogen Exchange

An alternative synthetic route involves starting with a pyridine derivative that already contains a different halogen, such as chlorine or bromine, at the 5-position. The synthesis then proceeds through amination followed by a halogen exchange reaction. For example, a suitable 2-halo-3-methylpyridine can undergo a metal-catalyzed amination, such as a palladium-catalyzed reaction with an amine source, to install the amino group at the C-2 position. iodobenzene.ltd

Subsequently, a halogen exchange reaction, often a Finkelstein-type reaction, is employed to replace the existing halogen (e.g., bromine) with iodine. iodobenzene.ltdmanac-inc.co.jp While the classical Finkelstein reaction is more common for alkyl halides, variations for aromatic systems, sometimes requiring conditions similar to an Ullmann coupling, have been developed to facilitate this transformation. union.edu

Construction of the Pyridine Ring with Pre-existing Halogen and Methyl Groups

Instead of modifying a pre-existing pyridine, it is also possible to construct the pyridine ring itself with the required substituents already in place or introduced during the cyclization process. This de novo approach offers flexibility in designing the target molecule. iodobenzene.ltdresearchgate.net

One such strategy involves the cyclization of suitable open-chain precursors. For example, 2-aminopyridine (B139424) derivatives can be synthesized through the cyclization of specific nitrile precursors with nitrogen-containing compounds. google.com Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which allows for the assembly of highly substituted pyridine rings. researchgate.net These methods can be designed to incorporate the necessary iodo and methyl functionalities from the start, although they can be more complex than functionalizing an existing pyridine ring. iodobenzene.ltdnih.gov

Advanced Synthetic Techniques for this compound and its Derivatives

Modern synthetic chemistry has seen the advent of novel techniques that offer greener, more efficient, and highly selective methods for preparing complex molecules like substituted pyridines. These include biocatalytic and solid-phase synthesis approaches.

Enzymatic and Whole-Cell Biotransformations for Pyridine Derivatives

Biocatalysis, using either isolated enzymes or whole microbial cells, presents an attractive and environmentally friendly alternative to traditional chemical synthesis. wur.nlnih.gov These methods operate under mild conditions and can exhibit remarkable regioselectivity and stereoselectivity.

For pyridine derivatives, whole-cell biotransformations have been developed for various modifications. For example, cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate different aminopyridines at the 5-position. researchgate.netnih.gov Similarly, Ralstonia/Burkholderia sp. has been used for the regioselective hydroxylation of pyridine carboxylic acids. nih.gov While direct enzymatic iodination is less common, these biocatalytic methods are crucial for creating a diverse range of functionalized pyridine derivatives, which could then be converted to the iodo-substituted target. Furthermore, enzymes like monoamine oxidase (MAO-N) have been used in whole-cell systems to catalyze the aromatization of tetrahydropyridine (B1245486) precursors into pyridines. scispace.com

| Biocatalyst System | Transformation | Substrate Class |

| Burkholderia sp. MAK1 (whole cells) | Regioselective hydroxylation at C-5 | Aminopyridines, Pyridin-2-ones. researchgate.netnih.gov |

| Ralstonia/Burkholderia sp. (whole cells) | Regioselective hydroxylation | Pyridine carboxylic acids. nih.gov |

| Monoamine Oxidase (MAO-N) (whole cells) | Aromatization | Tetrahydropyridines. scispace.com |

Solid-Phase Synthesis Applications for Pyridine-Based Scaffolds

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of related compounds for applications such as drug discovery. acs.org This technique involves immobilizing a starting material onto a solid support (resin) and then performing sequential chemical reactions.

For pyridine-based scaffolds, a 2-chloro-5-bromopyridine unit has been successfully immobilized on a polystyrene resin. acs.orgnih.govacs.org This immobilized scaffold serves as a versatile platform for a variety of chemical modifications. consensus.app Through selective reactions, including those with organometallic reagents, a diverse library of polysubstituted pyridines can be efficiently synthesized. acs.orgresearchgate.net This approach could be adapted for the synthesis of this compound or its derivatives by starting with an appropriately substituted pyridine scaffold or by introducing the iodo and methyl groups through reactions on the solid support.

Flow Chemistry Approaches for Enhanced Synthesis

The application of continuous flow chemistry to the synthesis of heterocyclic compounds has gained significant traction due to its potential for improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. google.com While specific literature detailing the flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its known batch synthesis routes, particularly the direct iodination of 3-methylpyridin-2-amine. This section will explore the prospective advantages and methodologies of employing flow chemistry for the synthesis of this target compound, drawing parallels from established flow chemistry procedures for similar transformations.

The primary batch method for preparing this compound involves the electrophilic iodination of 3-methylpyridin-2-amine using an iodinating agent such as N-iodosuccinimide (NIS). iodobenzene.ltd This type of reaction is well-suited for adaptation to a continuous flow setup. In a hypothetical flow process, a solution of 3-methylpyridin-2-amine and a suitable iodinating reagent in an appropriate solvent would be continuously pumped through a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time, which is a key feature of flow reactors, can lead to several enhancements. google.com

One of the main advantages of a flow approach is the superior heat and mass transfer. uzh.ch The iodination of aromatic amines can be exothermic, and in a batch reactor, localized temperature spikes can lead to the formation of undesired byproducts. In a microreactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, maintaining a consistent temperature profile throughout the reaction mixture. This can lead to higher selectivity and yield of the desired 5-iodo isomer.

Furthermore, flow chemistry can enhance the safety of the process. The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially hazardous reagents or reaction intermediates on a large scale. The generation and immediate consumption of reactive species is another hallmark of flow chemistry that contributes to a safer process. google.com

The table below outlines a conceptual flow synthesis setup for this compound, based on typical parameters for similar iodination reactions in flow.

| Parameter | Value/Range | Rationale/Comment |

|---|---|---|

| Starting Material | 3-methylpyridin-2-amine | The direct precursor for iodination. iodobenzene.ltd |

| Iodinating Agent | N-Iodosuccinimide (NIS) | A common and effective reagent for this transformation. iodobenzene.ltd |

| Solvent | Acetonitrile or Dichloromethane | Solvents in which the starting materials are soluble. iodobenzene.ltd |

| Reactor Type | Packed-bed or Coil Reactor | Allows for sufficient residence time and temperature control. |

| Temperature | 0 - 25 °C | Iodination is typically carried out at low to ambient temperatures to control selectivity. |

| Residence Time | 5 - 30 minutes | Optimized to ensure complete conversion while minimizing byproduct formation. |

| Flow Rate | 0.1 - 1.0 mL/min | Dependent on reactor volume and desired residence time. |

| Back Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

Research on the flow synthesis of other substituted pyridines and related heterocyclic compounds provides strong evidence for the potential benefits of this approach. For instance, studies on the continuous flow synthesis of various pyridine derivatives have demonstrated significant reductions in reaction times and improvements in yield compared to batch methods. iodobenzene.ltd The ability to telescope reaction steps, where the output of one reactor is directly fed into another for a subsequent transformation, is another powerful aspect of flow chemistry that could be applied to the synthesis of more complex molecules derived from this compound. uzh.ch

The table below presents a summary of research findings from related flow chemistry syntheses, illustrating the typical conditions and outcomes that could be expected when adapting the synthesis of this compound to a flow process.

| Reaction Type | Substrate | Flow Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodination | Activated Aromatic Amines | Recyclable 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI), solvent-free | Good | rsc.org |

| Halogenation | 2-Aminopyridine | N-Bromosuccinimide in acetone | High | (Implied from batch, suitable for flow) |

| C-N Coupling | 2-amino-5-iodopyridine (B21400) | CuI catalyst, 1,2-diol ligand | Excellent | rsc.org |

Chemical Reactivity and Derivatization

Reactivity Profiles of the Pyridine (B92270) Nucleus in 5-Iodo-3-methylpyridin-2-amine

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of the activating amino and methyl groups, alongside the deactivating iodo group, further modulates this reactivity.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. acs.orgnih.govbio-conferences.org Furthermore, the nitrogen atom is prone to protonation or coordination with Lewis acids under typical SEAr conditions, leading to the formation of a pyridinium (B92312) salt, which is even more deactivated. acs.orgnih.gov

However, the substituents on the this compound ring significantly influence the outcome of such reactions. The amino group at the C2 position is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). google.comnih.gov The methyl group at C3 is a less potent activating group, also directing ortho and para (C2, C4, and C6). The strong directing effect of the amino group dominates, making the C5 position the most electronically enriched and thus the primary site for electrophilic attack.

Since the C5 position is already occupied by an iodine atom, direct electrophilic substitution on an unsubstituted carbon is challenging. Reactions like nitration or halogenation would likely require forcing conditions and may lead to a mixture of products or decomposition. A common strategy to control reactivity and achieve substitution at other positions, such as C3, involves prior modification of the amino group. For instance, nitration of 2-amino-5-halogenopyridines can be directed to the C3 position, but this often requires acylation of the amino group to temper its activating effect and prevent side reactions. organic-chemistry.orgtandfonline.comyoutube.com This acylation strategy is discussed further in section 3.2.1.

| Reaction Type | Expected Reactivity & Regioselectivity | Influencing Factors | Typical Conditions |

| Nitration | Difficult; potential for substitution at C3 after N-protection. | Ring deactivation by nitrogen and iodine; strong directing effect of the amino group to C5 (blocked). | Harsh conditions (e.g., fuming nitric/sulfuric acid); often requires N-acylation. organic-chemistry.orgtandfonline.com |

| Halogenation | Difficult on unsubstituted carbons; potential for ipso-substitution or reaction at the amino group. | Strong activation by the amino group can lead to multiple halogenations or side reactions. | Requires careful control of reagents and conditions. |

| Sulfonation | Very difficult; requires harsh conditions. | Strong deactivation of the pyridine ring. | Fuming sulfuric acid at high temperatures. nih.gov |

| Friedel-Crafts | Generally not feasible. | The nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. nih.gov | N/A |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C2, C4, C6). youtube.comacs.orgscielo.org.mx In this compound, the iodine atom at C5 is not at one of these most activated positions for a classical addition-elimination SNAr mechanism. The typical reactivity order for halogens as leaving groups in SNAr (F > Cl ≈ Br > I) is often observed when the rate-determining step is the initial nucleophilic attack, but this order can change depending on the specific substrate and reaction conditions. youtube.comchemicalbook.com

While direct displacement of the C5-iodo group by a classical SNAr pathway is not favored, the carbon-iodine bond is highly susceptible to transformation via transition metal-catalyzed cross-coupling reactions. These reactions are exceptionally powerful for forming new carbon-carbon and carbon-heteroatom bonds and represent the most significant reactivity profile for the iodo-substituent.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. researchgate.netgoogle.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for synthesizing biaryl compounds or introducing alkyl or alkenyl substituents. The reaction is typically catalyzed by a Pd(0) species and requires a base. rsc.orgrsc.orgwikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orgyoutube.comwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with an amine. It is a powerful method for synthesizing more complex substituted aminopyridines. Various generations of phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of amines under mild conditions. acs.orgacs.orgacs.org

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Ar-B(OH)₂, R-B(OR)₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) rsc.orgrsc.org |

| Sonogashira | R-C≡CH | C-C (alkynyl) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) organic-chemistry.orgyoutube.com |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) or Pd(II) precatalyst, Phosphine ligand, Base (e.g., NaOt-Bu) acs.orgacs.org |

Reactions Involving the Amino Group

The primary amino group at the C2 position is a key site of reactivity, readily participating in acylation, condensation, and cyclization reactions.

The C2-amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This transformation is often employed as a protection strategy. organic-chemistry.org By converting the highly activating amino group into a less activating and more sterically hindered amide, chemists can prevent unwanted side reactions and better control the regioselectivity of subsequent transformations, such as electrophilic aromatic substitution. tandfonline.comnih.gov

Pivaloyl chloride is a common reagent for this purpose, forming a bulky pivaloyl amide that can also serve as a directing group in certain reactions like ortho-lithiation. nih.govacs.org The resulting amide can typically be hydrolyzed under acidic or basic conditions to regenerate the free amine once the desired synthetic steps are completed.

| Acylating Agent | Product | Purpose | Deprotection |

| Acetyl Chloride / Acetic Anhydride (B1165640) | N-acetyl-5-iodo-3-methylpyridin-2-amine | Protection, Moderation of reactivity | Acid or base hydrolysis |

| Pivaloyl Chloride | N-pivaloyl-5-iodo-3-methylpyridin-2-amine | Protection, Steric bulk, Directing group | Acid or base hydrolysis |

| Trifluoroacetic Anhydride | N-trifluoroacetyl-5-iodo-3-methylpyridin-2-amine | Protection | Mild base hydrolysis |

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. google.comacs.org This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which is often acid-catalyzed. google.comnih.gov The formation of the C=N double bond is typically reversible. These imine intermediates can be isolated or generated in situ for further reactions, including reductions to secondary amines or participation in more complex cyclization cascades. nih.govorganic-chemistry.orgrsc.org

| Reactant | Product Type | General Reaction |

| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Py-NH₂ + R-CHO ⇌ Py-N=CH-R + H₂O |

| Ketone (R₂C=O) | Ketimine (Schiff Base) | Py-NH₂ + R₂C=O ⇌ Py-N=CR₂ + H₂O |

Py represents the 5-Iodo-3-methylpyridin-2-yl moiety.

The 2-aminopyridine (B139424) scaffold is a cornerstone in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. google.comacs.org

The most common method for constructing the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., an α-bromoketone or α-chloroacetaldehyde). google.comwikipedia.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic fused ring system.

For this compound, this reaction provides a direct route to substituted 6-iodo-8-methylimidazo[1,2-a]pyridines. These products retain the iodine atom, which can be used for further functionalization via the cross-coupling reactions described in section 3.1.2. acs.org

Transformations of the Iodine Atom

The iodine atom on the pyridine ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange. These reactions allow for the introduction of a wide array of substituents at the C5-position.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the iodine atom. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is particularly effective for the arylation of this compound and its derivatives.

In a typical procedure, the iodo-pyridine compound is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The reaction is often carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water. nih.gov The presence of the free amino group can sometimes interfere with the catalytic cycle, but successful couplings have been reported for similar unprotected nitrogen-rich heterocycles. nih.gov For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with a variety of arylboronic acids, yielding the desired biaryl products in moderate to good yields. nih.govresearchgate.net Protecting the amine group, for example as an acetamide, can also be an effective strategy to achieve high yields in these coupling reactions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

Table 1: Representative conditions for Suzuki-Miyaura coupling of a related bromo-analog. nih.govresearchgate.net

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction can be performed under mild, often room temperature, conditions. wikipedia.org

This compound serves as an excellent substrate for Sonogashira coupling due to the high reactivity of the carbon-iodine bond. The reaction facilitates the introduction of various alkynyl groups onto the pyridine ring, creating arylalkynes. libretexts.org While specific examples for this compound are not detailed in the provided results, the general applicability of the Sonogashira reaction to aryl iodides is well-established. libretexts.orgresearchgate.net The process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.org

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(0) complex, Cu(I) co-catalyst | Amine (e.g., Et₂NH, Et₃N) | Amine, DMF, or Ether | Room Temperature | Standard conditions for Sonogashira coupling. libretexts.orgwikipedia.org |

| Dipyridylpalladium complex | Tetra-n-butylammonium acetate (B1210297) (TBAA) | N-methylpyrrolidinone (NMP) | Room Temperature | Example of a copper-free system for aryl iodides. wikipedia.org |

Table 2: General conditions for Sonogashira coupling of aryl iodides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. wikipedia.org The choice of ligand on the palladium catalyst is crucial and has evolved through several "generations," with bulky, electron-rich phosphine ligands like XPhos showing broad utility. sigmaaldrich.com

The reaction allows for the coupling of this compound with a variety of primary and secondary amines. Given that the substrate itself is a primary amine, this transformation would lead to the synthesis of diamine derivatives. The reaction conditions are highly substrate-dependent, but generally involve a palladium precatalyst, a suitable phosphine ligand, and a base. wikipedia.org For challenging substrates, such as nitrogen-rich heterocycles, specialized ligands and conditions may be necessary to achieve high yields and prevent catalyst inhibition. nih.govnih.gov The development of advanced catalyst systems, such as those using GPhos ligands with moderate-strength bases like NaOTMS, has enabled the successful amination of base-sensitive five-membered heteroaryl halides, suggesting that similar strategies could be effective for pyridine systems. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu

Treating this compound with an alkyllithium reagent at low temperatures can induce a rapid exchange of the iodine atom for a lithium atom. harvard.edu This generates a highly reactive 2-amino-3-methyl-5-lithiopyridine intermediate. The rate of exchange generally follows the trend I > Br > Cl, making iodoarenes ideal substrates. wikipedia.org This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, disulfides) to introduce a wide range of functional groups at the C5-position. ias.ac.inrsc.org The reaction is kinetically controlled and often proceeds very quickly, even at low temperatures like -78 °C. harvard.edu The choice of alkyllithium reagent and reaction conditions is critical to avoid side reactions. harvard.eduresearchgate.net

Reactivity of the Methyl Group

While the iodine atom is the primary site for cross-coupling reactions, the methyl group at the C3-position also possesses reactivity that can be exploited for further functionalization. The reactivity of a methyl group on a pyridine ring is influenced by the electronic nature of the ring and the other substituents present. Although specific studies on the methyl group reactivity of this compound were not found in the search results, general principles of methylpyridine chemistry can be considered. Typically, such methyl groups can undergo oxidation to form carboxylic acids or aldehydes, or deprotonation with a strong base to form a nucleophilic species that can react with electrophiles. However, the presence of the strongly coordinating amino group and the reactive iodine atom would likely complicate these transformations, requiring carefully chosen reaction conditions to achieve selective functionalization of the methyl group.

Oxidation Reactions

The oxidation of 2-aminopyridine derivatives can occur at two primary sites: the pyridine ring nitrogen and the exocyclic amino group. The most common reaction involves the N-oxidation of the pyridine ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. google.com This process leads to the formation of the corresponding N-oxide.

For this compound, this reaction would yield This compound N-oxide . The formation of an N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. youtube.com

Alternatively, under stronger oxidizing conditions, the exocyclic amino group can be oxidized to a nitro group, yielding 5-Iodo-3-methyl-2-nitropyridine . This transformation fundamentally changes the electronic nature of the C2 substituent from a strong electron-donating group to a potent electron-withdrawing group.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide |

| This compound | Strong Oxidizing Agent | 5-Iodo-3-methyl-2-nitropyridine |

Deprotonation and Further Functionalization

The 2-aminopyridine scaffold contains two nitrogen atoms with basic properties: the endocyclic (ring) nitrogen and the exocyclic amino group. In acidic conditions, protonation typically occurs at the more basic ring nitrogen. nih.govresearchgate.net

Deprotonation, conversely, can be achieved at the exocyclic amino group using a strong base, such as sodium hydride (NaH) or an organolithium reagent. This generates a highly nucleophilic amide anion. This anion can then react with various electrophiles, allowing for further functionalization at the nitrogen atom. For instance, acylation with an acyl chloride or anhydride would yield an N-acylated product like N-(5-iodo-3-methylpyridin-2-yl)acetamide . This type of functionalization is a common strategy in medicinal chemistry to modify the properties of an amino group.

Another key reaction pathway for 2-aminopyridines involves condensation with α-halocarbonyl compounds to form fused bicyclic systems, such as imidazo[1,2-a]pyridines. nih.gov This reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by intramolecular cyclization and dehydration. nih.gov

Chemo- and Regioselectivity in Multi-Substituted Pyridines

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity describes the preferential formation of one constitutional isomer over another. In a molecule like this compound, the distinct reactivity of the iodo, amino, and methyl groups allows for highly selective transformations.

The directing effects of the substituents play a crucial role. The amino group is a powerful ortho, para-director, while the methyl and iodo groups are also ortho, para-directing. lumenlearning.com However, the pyridine nitrogen itself is electron-withdrawing and tends to direct incoming electrophiles to the meta position (relative to the nitrogen). youtube.com

The most significant aspect of the compound's reactivity is the chemoselective functionalization of the carbon-iodine bond. The iodo group at the C5 position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the amino or methyl groups. This high degree of chemoselectivity makes this compound a valuable building block in organic synthesis.

Table 2: Chemoselective Reactions of this compound

| Reaction Type | Reagents | Reactive Site | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5-Iodo | 5-Aryl-3-methylpyridin-2-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5-Iodo | 5-Alkynyl-3-methylpyridin-2-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C5-Iodo | N-Aryl/alkyl-3-methylpyridine-2,5-diamine |

| Acylation | Acyl chloride, Base | C2-Amino | N-(5-iodo-3-methylpyridin-2-yl)amide |

| N-Oxidation | Peroxy acid | Pyridine Nitrogen | This compound N-oxide |

| Diazotization | NaNO₂, Acid | C2-Amino | 5-Iodo-3-methylpyridin-2-yldiazonium salt |

For electrophilic aromatic substitution, the regiochemical outcome is determined by the combined influence of the substituents. The powerful activating effect of the amino group directs incoming electrophiles to its ortho (C3) and para (C5) positions. However, these positions are already occupied by the methyl and iodo groups, respectively. The C4 and C6 positions are meta to the amino group. The pyridine ring itself is generally deactivated towards electrophilic attack. youtube.com Therefore, further electrophilic substitution on the ring is challenging and less common than functionalization via cross-coupling at the iodo position.

Applications in Medicinal Chemistry and Drug Discovery

5-Iodo-3-methylpyridin-2-amine as a Lead Compound or Intermediate

This compound serves as a crucial starting material or key intermediate in the synthesis of a wide array of complex organic molecules with potential therapeutic value. iodobenzene.ltdlookchem.comchemimpex.com Its distinct chemical properties, imparted by the different functional groups on the pyridine (B92270) ring, allow for diverse chemical modifications and the construction of novel molecular architectures. iodobenzene.ltd

Scaffold for Novel Drug Candidates

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The structure of this compound, with its reactive sites, provides a robust scaffold for the development of new drug candidates. iodobenzene.ltdacs.org The presence of the iodine atom is particularly advantageous as it can be readily replaced through various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries for drug screening. mdpi.com This synthetic versatility enables the exploration of vast chemical space and the optimization of lead compounds. nih.gov

| Feature | Significance in Drug Scaffolding |

| Pyridine Ring | A common "privileged structure" in medicinal chemistry, known to interact with various biological targets. |

| Amino Group | Provides a site for further chemical modifications and can participate in hydrogen bonding with biological receptors. |

| Iodine Atom | A versatile handle for introducing molecular diversity through cross-coupling reactions. |

| Methyl Group | Can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity. iodobenzene.ltd |

Role in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in SAR investigations. lookchem.com By systematically modifying the different parts of the molecule—the pyridine core, the amino group, the methyl group, and the substituent introduced at the 5-position (where the iodine was)—researchers can elucidate the key structural features required for a desired pharmacological effect. mdpi.com

For instance, studies on related pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact their biological activity. mdpi.comnih.gov The ability to easily diversify the structure of this compound allows for the generation of a series of analogs, which can then be tested to build a comprehensive SAR model. This model can then guide the rational design of more potent and selective drug candidates.

Pharmacological Activities of this compound Derivatives

The derivatization of the this compound scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities. These activities underscore the potential of this chemical class in treating various diseases.

Anti-tumor/Anticancer Agents

Derivatives of aminopyridines have shown significant promise as anticancer agents. acs.orgarabjchem.orgnih.govgoogle.com The general approach involves designing molecules that can selectively target and inhibit the growth of cancer cells. Research has demonstrated that pyridine-based compounds can act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and PI3Kα. acs.orgnih.gov

For example, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share the aminopyridine core, led to the discovery of potent and selective inhibitors of CDK4 and CDK6, validated targets for anticancer drug discovery. acs.org Similarly, research into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which also incorporate a substituted aminopyridine moiety, identified compounds with significant antiproliferative activity against various tumor cell lines, acting through the inhibition of PI3Kα. nih.gov The versatility of the this compound scaffold makes it an attractive starting point for the synthesis of novel kinase inhibitors and other anticancer agents. acs.orgmdpi.com

| Derivative Class | Target | Significance |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/CDK6 | Inhibition of cell cycle progression in cancer cells. acs.org |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Inhibition of a key signaling pathway involved in tumor growth and survival. nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | PI-PLC | Interference with phospholipid metabolism in cancer cells. mdpi.com |

Antimicrobial and Antibacterial Agents

The search for new antimicrobial and antibacterial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine and aminopyridine derivatives have been investigated for their potential in this field. mdpi.comnih.govmdpi.com

A study involving the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) (a closely related compound) demonstrated that many of the resulting compounds exhibited moderate to good biofilm inhibition against E. coli. mdpi.com Interestingly, the study noted that a derivative with an iodo substituent showed lower antibacterial activity, highlighting the importance of the specific substituent at this position for antimicrobial efficacy. mdpi.com This underscores the value of SAR studies in optimizing the antibacterial properties of this class of compounds. Further research into derivatives of this compound could lead to the development of novel antibacterial agents with improved potency and a broader spectrum of activity.

Antiviral Agents, including HIV-1 Inhibitors

Pyridinone derivatives, which can be synthesized from aminopyridine precursors, have been identified as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. acs.orgnih.govacs.orgresearchgate.net NNRTIs are a cornerstone of antiretroviral therapy and work by binding to a non-substrate binding site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication. nih.gov

The development of potent NNRTIs often involves the strategic modification of a core scaffold to enhance binding affinity and overcome drug resistance. The structural flexibility of the this compound framework makes it a suitable candidate for the synthesis of novel pyridinone-based NNRTIs. By introducing various substituents at the 5-position, researchers can explore new chemical space and potentially identify compounds with improved activity against wild-type and resistant strains of HIV-1.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminopyridine (B139424), the parent structure of this compound, have shown potential as anti-inflammatory and analgesic agents. The planar nature of the pyridine ring is thought to enable intercalation with DNA, a mechanism that can contribute to anti-inflammatory effects. While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available research, the broader class of pyridinone derivatives, which can be synthesized from aminopyridines, exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects. frontiersin.org For instance, research into 2-amino-4-methylpyridine, a related compound, has demonstrated its activity as a nitric oxide synthase inhibitor, which is relevant to its analgesic properties. thegoodscentscompany.com The unique electronic properties conferred by the iodo and methyl substituents on the pyridine ring of this compound make it a valuable starting material for creating new chemical entities with potentially enhanced anti-inflammatory and analgesic activities.

Central Nervous System (CNS) Activity

The 2-aminopyridine scaffold is a well-established pharmacophore for targeting the central nervous system. Various derivatives have been investigated for their potential to treat a range of neurological and psychiatric disorders. Patents reveal that heterocyclic substituted aminoazacycles, which can be synthesized from precursors like 2-chloro-5-iodo-3-methylpyridine, are being explored as CNS agents. google.com The lipophilicity imparted by the iodine atom in this compound can be advantageous for brain penetration, a critical factor for CNS-active drugs. Although specific CNS activity data for this compound itself is limited in the public domain, its use as a key intermediate in the synthesis of compounds targeting neurological disorders is recognized. chemimpex.com

Antidiabetic Agents

Enzyme Inhibition Studies

The unique chemical structure of this compound makes it a valuable tool in enzyme inhibition studies. iodobenzene.ltd Its ability to interact with specific targets within biological systems is a key area of research. iodobenzene.ltd The 2-aminopyridine moiety is a known feature in many enzyme inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of isocitrate dehydrogenase (IDH), a key enzyme in cancer metabolism. frontiersin.org Furthermore, related aminopyridine derivatives have been shown to inhibit other enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism. mdpi.com The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This makes this compound an attractive starting point for designing potent and selective enzyme inhibitors.

Receptor Binding Affinity

The ability of a molecule to bind with high affinity and selectivity to a specific biological receptor is fundamental to its therapeutic effect. The 2-aminopyridine core is a common feature in ligands designed to interact with a variety of receptors. The unique substitution pattern of this compound allows for the exploration of binding interactions with different receptor types. For instance, derivatives of N-benzyl-5-bromo-3-methylpyridin-2-amine, a structurally similar compound, have been studied for their binding affinity at serotonin (B10506) (5-HT) receptors. The electronic and steric properties of the iodo and methyl groups on the pyridine ring can be fine-tuned through chemical synthesis to optimize receptor binding affinity and selectivity.

Design and Synthesis of Derivatives for Specific Therapeutic Targets

The true value of this compound in medicinal chemistry lies in its role as a versatile building block for the synthesis of derivatives targeting specific diseases. The presence of the amino group and the reactive iodine atom allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures.

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif, meaning it can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

Numerous studies have demonstrated the utility of aminopyridine derivatives as kinase inhibitors. For example, substituted 2-amino pyrimidine (B1678525) derivatives, which can be synthesized from precursors like 4-chloro-5-iodo-6-methylpyrimidin-2-amine, have been patented as kinase inhibitors. google.com Furthermore, 3,5-diaryl-2-aminopyridine derivatives have been synthesized and evaluated as inhibitors of ALK2, a kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva. acs.org The synthesis of these compounds often involves Suzuki coupling reactions, where the iodine atom of a precursor like 5-bromo-3-iodopyridin-2-amine is replaced with an aryl group. acs.org Similarly, aminopyridine derivatives have been developed as inhibitors of the TAM family of kinases. google.com The discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective CHK1 inhibitors further highlights the importance of the aminopyridine scaffold in this area. acs.org

The table below summarizes some examples of kinase inhibitors derived from or related to the aminopyridine scaffold.

| Inhibitor Class | Target Kinase(s) | Key Structural Features | Reference |

| Substituted 2-amino pyrimidine derivatives | Various kinases | Pyrimidine core, potential for diverse substitutions | google.com |

| 3,5-Diaryl-2-aminopyridines | ALK2 | 2-aminopyridine core, aryl groups at positions 3 and 5 | acs.org |

| Aminopyridine derivatives | TAM family kinases | Aminopyridine scaffold | google.com |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Pyridin-2-ylamino group | acs.org |

Ligands for Protein Receptors

The structural characteristics of this compound make it a promising candidate for development as a ligand for protein receptors. iodobenzene.ltd The presence of the pyridine ring, a common motif in pharmacologically active molecules, combined with the amino and iodo substituents, enables it to form specific interactions with the binding sites of proteins. These interactions can modulate the physiological processes regulated by these receptors, indicating potential therapeutic applications. iodobenzene.ltd

For instance, derivatives of this compound have been investigated for their ability to interact with various molecular targets. The compound 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol, synthesized from this compound, is noted to interact with molecular targets like enzymes and receptors. The halogen atoms and the pyridine ring are crucial for forming strong interactions with these biological targets.

Development of Fluorescent Probes

While direct research on this compound as a fluorescent probe is not extensively documented in the provided results, the fundamental properties of related pyridine derivatives suggest its potential in this area. For example, studies on similar compounds have utilized fluorescence quenching techniques to evaluate their interactions with biological targets, such as DNA gyrase. This suggests that with appropriate modifications, the this compound scaffold could be developed into a fluorescent probe. The electronic properties of the pyridine ring system, which can be tuned by substituents, are central to the design of fluorescent molecules.

Computational Chemistry in Medicinal Applications

Computational methods are increasingly vital in drug discovery and development. For this compound and its derivatives, computational chemistry provides valuable insights into their potential as therapeutic agents.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of this compound, and its protein target.

For instance, molecular docking studies have been performed on 2-Fluoro-4-iodo-5-methylpyridine, a structurally related compound, to understand its binding within the active sites of target proteins and to confirm its potential as a drug-like molecule. researchgate.net These studies analyze the binding energy and hydrogen bond interactions to predict the affinity and specificity of the ligand for the protein. researchgate.net Similarly, docking studies on 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol are used to evaluate its interactions with bacterial targets.

Quantum Mechanical Investigations for Structure-Activity Relationships

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These studies are crucial for understanding the structure-activity relationships (SAR) of compounds like this compound.

DFT calculations can be used to optimize the geometry of the molecule and to predict its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. mdpi.com For example, a study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine used DFT to analyze frontier molecular orbitals, reactivity indices, and molecular electrostatic potential to describe possible reaction pathways. mdpi.com Such analyses help in predicting the reactive sites of a molecule and how it might interact with a biological target.

ADME-Tox Prediction and Optimization

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. charite.denih.gov These computational models help in identifying potential liabilities of a drug candidate before it moves to more expensive and time-consuming experimental testing. nih.gov

Webservers like ProTox-II can be used to predict the oral toxicity of small molecules. scienceopen.com For example, it can classify compounds into different toxicity classes based on their predicted LD50 values. charite.descienceopen.com Additionally, these tools can predict other toxicological endpoints such as hepatotoxicity, carcinogenicity, and cytotoxicity. scienceopen.com While specific ADME-Tox data for this compound was not found in the search results, the general methodology is widely applied to similar compounds in drug discovery pipelines. nih.govscienceopen.com The prediction of these properties is essential for optimizing the lead compounds to improve their drug-like characteristics.

Applications in Materials Science

Integration into Polymer Materials

The incorporation of 5-Iodo-3-methylpyridin-2-amine into polymer matrices is a strategy to modify the intrinsic properties of the base materials. iodobenzene.ltd The presence of the reactive amino group allows it to be chemically bonded into polymer chains, while the iodinated pyridine (B92270) ring influences the material's electronic and physical characteristics. iodobenzene.ltdchemimpex.com

The introduction of this compound into polymer structures may serve to enhance their electrical properties. iodobenzene.ltd The presence of iodine, a heavy halogen atom, and the nitrogen-containing pyridine ring can alter the electronic landscape of a polymer. This modification can adjust the distribution of electron clouds between molecules, potentially improving the material's conductivity. iodobenzene.ltd While direct studies on this specific compound are limited, research on related poly(pyridinium salt)s demonstrates that modifying the polymer backbone and counterions significantly affects ionic conductivity. bohrium.com For instance, certain polymerized ionic liquid crystals based on pyridinium (B92312) show temperature-dependent ionic conductivity, a desirable trait for electronic switches. bohrium.com The principle of using additives to enhance electrical properties is also seen in composites where grafting molecules like polystyrene onto polyethylene (B3416737) creates deep traps for charge carriers, thereby improving dielectric properties such as DC breakdown strength. mdpi.com

Table 1: Comparison of Electrical Properties in Related Polymer Systems

| Polymer System | Modification | Observed Effect on Electrical Properties |

|---|---|---|

| Poly(pyridinium bromide)s vs. Poly(pyridinium trifluoroacetate)s | Change of anion | Trifluoroacetate-based polymers showed different ionic conductivity behavior compared to bromide-based ones, with conductivity dependent on the liquid-crystalline phase. bohrium.com |

The integration of this compound can modulate the optical properties of materials. iodobenzene.ltd The pyridine ring, a component of many light-emitting polymers, suggests its potential role in developing photoluminescent materials. mdpi.commdpi.com Research on poly(pyridinium salt)s containing fluorene (B118485) moieties shows they can emit greenish-yellow light in polar organic solvents and exhibit positive solvatochromism, where the emission color changes with the polarity of the solvent. mdpi.commdpi.com Furthermore, the heavy iodine atom in this compound could potentially promote phosphorescence by facilitating intersystem crossing. nih.gov Studies on other D-π-A type pyridinium dye polymers have demonstrated that interactions with halogenated solvents can cause a significant shift in the photoabsorption bands, a phenomenon known as organohalogenochromism. rsc.org This suggests that incorporating this iodo-substituted pyridine compound could be a strategy for creating materials with tunable optical responses.

Table 2: Photoluminescence Data for Related Poly(pyridinium salt)s

| Polymer Type | Solvent | Emission Color | Key Observation |

|---|---|---|---|

| Poly(pyridinium salt)s-fluorenes | Polar organic solvents | Greenish-yellow | Emission spectra exhibited positive solvatochromism. mdpi.commdpi.com |

| Poly(pyridinium salt)s-fluorenes | Film-state | Blue | Emission peaks were dependent on the size of the counterions. mdpi.com |

Incorporating halogenated pyridine derivatives into polymers can enhance their durability and chemical resistance. chemimpex.comchemimpex.com While specific data on this compound is not extensively detailed in available research, the principles of polymer science suggest potential benefits. The chemical resistance of polymers is influenced by factors like cross-linking, molecular weight, and the presence of certain functional groups. specialchem.com Highly cross-linked polymers, for instance, generally exhibit better chemical resistance. specialchem.com The introduction of halogen atoms can increase a polymer's stability. Research on halogen-bonded polymer networks has shown that interactions involving iodine (specifically I···N halogen bonds) can significantly increase the mechanical strength of the material. nih.gov Furthermore, phosphine (B1218219) oxide-containing poly(pyridinium salt)s have been shown to exhibit high thermal stability, with glass transition temperatures above 230 °C and high char yields, indicating excellent fire-retardant properties. nih.gov

Role in Conductive Polymers and Electronic Devices

This compound is considered a candidate for use in conductive polymers and electronic devices. iodobenzene.ltd The structure is suitable for creating or modifying π-conjugated systems, which are the foundation of most conductive polymers. mdpi.comencyclopedia.pub Conductive polymers like polyaniline and polythiophene derive their properties from extended π-electron systems along their backbones. encyclopedia.pubresearchgate.net Introducing a substituted pyridine like this compound could serve to either act as a monomer in a polymerization reaction or as a dopant to modify the electronic properties of an existing conductive polymer. iodobenzene.ltd Its incorporation could adjust the electronic structure, potentially improving conductivity and making the resulting material suitable for applications in electronic components. iodobenzene.ltd Related poly(pyridinium salt)s have been explored for a range of applications, including electrochromic materials for smart windows and optical sensors. mdpi.comnih.gov

Development of Coatings

The properties of this compound and its derivatives suggest their utility in the development of specialized coatings. chemimpex.com For instance, related phosphine oxide-containing poly(pyridinium salt)s have demonstrated excellent thin-film forming capabilities and adhesion, making them attractive for high-temperature and fire-retardant coating applications. nih.gov These coatings could be used to protect important documents or as components in the construction and electronics industries. nih.gov The unique reactivity of halogenated pyridines allows for their use in creating functionalized surfaces and complex polymer architectures, which could be applied as coatings with specific performance characteristics. acs.orgnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(pyridinium salt)s |

| Poly(pyridinium bromide)s |

| Poly(pyridinium trifluoroacetate)s |

| Polyethylene |

| Polystyrene |

| Fluorene |

| Poly(OD2-co-S) |

| Phosphine Oxide |

| Polyaniline |

Applications in Agricultural Chemistry

Development of Pesticide Active Ingredients

5-Iodo-3-methylpyridin-2-amine serves as a foundational structure for the development of new pesticide active ingredients. iodobenzene.ltd The inherent biological activity of the pyridine (B92270) moiety, a core component in numerous existing pesticides, makes its derivatives promising candidates for crop protection. researchgate.net The unique substitution pattern of this compound, featuring an iodine atom at the 5-position, a methyl group at the 3-position, and an amino group at the 2-position, offers a distinct starting point for chemical synthesis. iodobenzene.ltd

The amino group can be readily transformed into various other functional groups, and the iodine atom is a versatile handle for a range of coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications can lead to the creation of molecules with novel modes of action or improved efficacy against target pests. Research in this area focuses on synthesizing libraries of compounds derived from this scaffold and screening them for activity against a wide array of agricultural pests, including insects, fungi, and weeds.

While specific, commercialized pesticides directly derived from this compound are not extensively documented in publicly available literature, the general class of substituted pyridines is a major area of pesticide research and development. For instance, various pyridine derivatives have been synthesized and shown to possess significant insecticidal activity. In one study, a pyridine derivative demonstrated insecticidal activity approximately four times that of the commercial insecticide acetamiprid (B1664982) against the cowpea aphid (Aphis craccivora). acs.orgnih.gov

Herbicidal Formulations

The structural features of this compound also make it a relevant starting material for the synthesis of compounds with herbicidal properties. The pyridine ring is a key component of many successful herbicides, and the specific substituents on this starting molecule can be tailored to develop new herbicidal formulations. iodobenzene.ltd Research into pyridine-based herbicides often involves the synthesis of derivatives that can inhibit essential plant enzymes or disrupt critical biological processes.

For example, studies on related pyridine derivatives, such as pyrido[2,3-d]pyrimidines, have demonstrated significant herbicidal activity. The structural modifications on the pyridine ring were found to directly influence the herbicidal efficacy against different plant species. The introduction of various substituents on the core structure allows for the fine-tuning of the herbicidal spectrum and potency.

Below is an illustrative data table showing the herbicidal activity of a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives against lettuce and bentgrass, demonstrating the potential of pyridine-based compounds in herbicide development.

| Compound ID | Substituent (R) | Lettuce Herbicidal Activity (Ranking 0-5) | Bentgrass Herbicidal Activity (Ranking 0-5) |

| 2a | 3,5-di-CH3 | 0 | 3 |

| 2b | 4-F | 0 | 4 |

| 2c | 4-Cl | 1 | 4 |

| 2d | 4-Br | 2 | 4 |

| 2e | 4-I | 2 | 4 |

| 2f | 4-CF3 | 1 | 5 |

| 2g | 4-NO2 | 2 | 5 |

| 2h | 2,4-di-F | 0 | 5 |

| 2i | 2,4-di-Cl | 0 | 5 |

| 2j | 2,4-di-Br | 0 | 5 |

| 2k | 2-F, 4-Cl | 0 | 5 |

| 2l | 2-F, 4-Br | 0 | 5 |

| 2m | 2,3,4-tri-F | 2 | 5 |

| 2n | 2,4,5-tri-F | 0 | 5 |

| 2o | 2,4,6-tri-F | 1 | 5 |

| Activity Ranking: 0 = no effect, 5 = complete inhibition of germination. | |||

| This table is based on data for pyrido[2,3-d]pyrimidine derivatives and is intended to be illustrative of the research into pyridine-based herbicides. mdpi.com |

Structure Optimization for High-Efficiency, Low-Toxicity Agents

A key goal in modern pesticide development is the creation of agents that are highly effective against target pests while exhibiting low toxicity to non-target organisms and the environment. The chemical structure of this compound provides a platform for rational structure optimization to achieve this goal. iodobenzene.ltd By systematically modifying the structure of this lead compound and evaluating the biological activity and toxicity of the resulting derivatives, researchers can identify structure-activity relationships (SAR).

Understanding these relationships allows for the targeted design of new molecules with improved properties. For example, the introduction of specific functional groups can enhance the binding of the molecule to its target site in the pest, thereby increasing its efficacy. At the same time, modifications can be made to promote rapid degradation in the environment or to reduce its affinity for receptors in non-target species, thus lowering its toxicity. The use of computational modeling and in silico screening can further aid in predicting the properties of virtual compounds before they are synthesized, streamlining the optimization process.

Theoretical and Spectroscopic Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of 5-Iodo-3-methylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule. For pyridine (B92270) derivatives, ¹H and ¹³C NMR are fundamental for confirming the positions of substituents on the ring.

In the ¹H NMR spectrum of a related compound, 2-Chloro-5-iodo-3-methylpyridin-4-amine, the methyl protons typically appear as a singlet near δ 2.3 ppm. The aromatic protons exhibit splitting patterns that are dependent on the proximity and nature of the halogen substituents. For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing, bulky iodine atom.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. In a study of various pyridine derivatives, characteristic chemical shifts were reported for the carbon atoms of the pyridine ring. mdpi.com For this compound, the carbon atom bonded to the iodine (C5) would show a significant shift due to the heavy atom effect.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | ¹H | 8.22 (s, 1H, pyridine), 7.72–7.08 (m, 3H, Ar, 1H, pyridine), 2.5 (s, 3H, methyl) |

| ¹³C | 16.6, 117.1, 120.4, 121.1, 128, 129.4, 132.2, 133.1, 134.6, 143.9, 145.2 | |

| N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | ¹H | 8.77 (s, 1H, pyridine), 8.7 (d, J=2.5 Hz, 1H, pyridine), 7.6 (m, 2H, Ar), 7.4 (m, 2H, Ar), 2.65 (s, 3H, methyl), 2.5 (s, 3H, methyl), 2.4 (s, 3H, COCH₃) |

| ¹³C | 16.4, 21.5, 24.2, 126.1, 127.6, 129.2, 132.1, 133.2, 134, 136.8, 149.2, 168.2 |

This table presents data for related pyridine derivatives to illustrate typical chemical shift ranges. Data is sourced from a study on the synthesis of novel pyridine-based derivatives. mdpi.com

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for validating the molecular formula with high accuracy.

For the related compound 2-Chloro-5-iodo-3-methylpyridin-4-amine, HRMS data confirms its molecular weight, showing an observed [M+H]⁺ peak at 268.92, which is consistent with the calculated value of 268.94 for C₆H₇ClIN₂. Electron Ionization Mass Spectrometry (EI-MS) of other pyridine derivatives shows characteristic fragmentation patterns, such as the loss of the methyl group ([M-CH₃]⁺) or the amino group ([M-NH₂]⁺). mdpi.com A patent for a derivative of this compound reported a molecular ion peak at m/z 369.8 (MH⁺), confirming its molecular weight through Liquid Chromatography-Mass Spectrometry (LC/MS).

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | m/z (Observed) | Fragment/Ion Type |

| Derivative of this compound | LC/MS | 369.8 | [M+H]⁺ |

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | EI-MS | 236 | [M+H]⁺ |

| 221 | [M-NH₂]⁺ | ||

| 202 | [M-Cl]⁺ | ||

| N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | EI-MS | 240 | [M+H]⁺ |

| 226 | [M-CH₃]⁺ |

Data sourced from patent literature and research articles. mdpi.com